Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide

Description

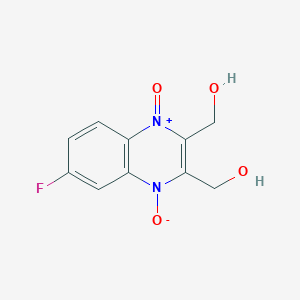

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide is a fluorinated quinoxaline 1,4-dioxide derivative characterized by hydroxymethyl groups at positions 2 and 3, a fluorine atom at position 6, and a 1,4-dioxide scaffold. Its structure allows for hydrogen bonding via the hydroxymethyl groups and enhanced lipophilicity from the fluorine substituent, which may improve cellular penetration and target binding .

Properties

CAS No. |

84044-38-2 |

|---|---|

Molecular Formula |

C10H9FN2O4 |

Molecular Weight |

240.19 g/mol |

IUPAC Name |

[7-fluoro-3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol |

InChI |

InChI=1S/C10H9FN2O4/c11-6-1-2-7-8(3-6)13(17)10(5-15)9(4-14)12(7)16/h1-3,14-15H,4-5H2 |

InChI Key |

WZEVBPCKTBYSMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N(C(=C([N+]2=O)CO)CO)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide, can be achieved through various methods. One common approach involves the use of bentonite clay K-10 as a catalyst at room temperature. The reactants are mixed with bentonite clay and ethanol in a round-bottom flask, and the reaction proceeds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl groups at positions 2 and 3 undergo nucleophilic substitution under controlled conditions. For example:

These substitutions are facilitated by the electron-withdrawing effect of the fluorine atom at position 6, which enhances the electrophilicity of adjacent carbons .

Oxidation and Reduction Reactions

The N-oxide groups and hydroxymethyl moieties participate in redox transformations:

Oxidation

-

N-Oxide Stability : The 1,4-dioxide groups resist further oxidation under mild conditions but decompose at temperatures >150°C .

-

Hydroxymethyl to Carboxyl : Treatment with KMnO₄ in acidic media converts hydroxymethyl groups to carboxylic acids (e.g., quinoxaline-2,3-dicarboxylic acid derivatives) .

Reduction

-

N-Oxide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces N-oxide groups to amines, yielding 6-fluoroquinoxaline-2,3-dimethanol .

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Cyclization often proceeds via Pictet-Spengler-type mechanisms, with oxygen or tert-butyl hydroperoxide (TBHP) as critical oxidants .

Hydroxymethyl Modifications

-

Dehydration : Concentrated H₂SO₄ converts hydroxymethyl groups to alkenes via elimination .

-

Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at positions 2/3 using Pd catalysts .

Fluorine Reactivity

The 6-fluoro substituent directs electrophilic aromatic substitution (EAS) to positions 5 and 7, enabling regioselective nitration or sulfonation .

Mechanistic Insights

Key reaction pathways include:

-

N-Oxide Ring Opening : Under acidic conditions, the N-oxide ring undergoes cleavage to form intermediates for further functionalization .

-

Radical Mechanisms : Iron-catalyzed reactions (e.g., with TBHP) proceed via radical intermediates, enabling C–H activation .

Comparative Reactivity Table

| Derivative | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 2,3-Dimethyl analog | Methyl, N-oxide | Lower solubility; slower substitution |

| 6-Chloro analog | Chlorine, N-oxide | Enhanced EAS at position 5/7 |

| Non-fluorinated variant | Hydroxymethyl, N-oxide | Reduced electronic activation |

Scientific Research Applications

Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, this compound has applications in the development of new drugs targeting infectious diseases and cancer .

Mechanism of Action

The mechanism of action of Quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide involves its interaction with molecular targets such as DNA and enzymes. The compound can cause DNA damage, leading to cell death in bacterial and cancer cells. It also exhibits antimicrobial and antitumoral activities through its ability to inhibit key enzymes involved in cellular processes .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The biological activity of quinoxaline 1,4-dioxides is highly dependent on substituent type and position. Key comparisons include:

- Fluorine vs. Trifluoromethyl : The 6-fluoro substituent in the target compound provides moderate electron-withdrawing effects and lipophilicity, while 3-trifluoromethyl derivatives exhibit superior mycobacterial inhibition due to stronger hydrophobicity and hydrogen-bonding capacity .

- Hydroxymethyl vs.

Physicochemical Properties

| Property | 6-Fluoro-2,3-dimethanol-1,4-dioxide | 2,3-Dihydroxyquinoxaline | 2-Acyl-3-CF3-1,4-dioxide |

|---|---|---|---|

| Solubility | Moderate (polar CH2OH groups) | High (dihydroxy groups) | Low (lipophilic CF3/acyl) |

| Melting Point | Not reported | 151–153°C (acetyl derivative) | Not reported |

| Stability | Stable under synthesis conditions | Prone to deoxygenation | Sensitive to deoxygenation |

Antimicrobial Efficacy

- Gram-Positive Bacteria : The target compound shows comparable activity to 3-trifluoromethyl derivatives but lower potency than 3-methyl-2-(phenylthio) analogues .

- Mycobacterium spp. : Trifluoromethyl derivatives exhibit superior activity (MIC ≤1 µg/mL) due to enhanced membrane penetration, while the target compound’s efficacy remains under investigation .

- Parasites: Activity depends on substituent polarity; electron-withdrawing groups (e.g., NO2) improve antiparasitic effects .

Biological Activity

Quinoxaline derivatives, including quinoxaline-2,3-dimethanol, 6-fluoro-, 1,4-dioxide, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumoral, and antiviral properties, supported by various research findings and case studies.

Overview of Quinoxaline Derivatives

Quinoxalines are bicyclic compounds that exhibit a wide range of biological activities. The introduction of functional groups such as fluorine and hydroxymethyl enhances their pharmacological profiles. The compound in focus, this compound, is characterized by the presence of two hydroxymethyl groups and a fluorine atom at specific positions on the quinoxaline ring.

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives possess significant antimicrobial properties. A study highlighted that compounds with N-oxide groups show enhanced efficacy against Mycobacterium tuberculosis (M. tuberculosis). For instance, derivatives similar to quinoxaline-2,3-dimethanol exhibited growth inhibition values ranging from 99% to 100% against M. tuberculosis strains .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Activity Against M. tuberculosis | MIC (µg/mL) |

|---|---|---|

| Quinoxaline-2,3-dimethanol, 6-fluoro- | High | <1 |

| 3-methyl-2-phenylthioquinoxaline-1,4-dioxide | Moderate | 0.39 |

| 6,7-difluoro-3-methylquinoxaline-1,4-dioxide | High | <0.5 |

Antitumoral Properties

Quinoxaline derivatives have also been investigated for their antitumoral properties. A series of studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, quinoxaline derivatives have demonstrated cytotoxic effects against human tumor cell panels with IC50 values indicating effective growth inhibition .

Case Study: Antitumoral Activity

In a study evaluating the cytostatic activity of several quinoxaline derivatives against human Molt 4/C8 T-lymphocytes and murine L1210 leukemia cells, one derivative exhibited an IC50 of 23 µM against Molt 4/C8 cells compared to melphalan's IC50 of 3.2 µM . This indicates that certain quinoxalines can be potent anticancer agents.

Antiviral Efficacy

The antiviral potential of quinoxaline derivatives has also been explored extensively. Compounds similar to quinoxaline-2,3-dimethanol have shown activity against various viruses including HSV-1 and cytomegalovirus. The mechanism often involves the inhibition of viral replication through interaction with viral DNA .

Table 2: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus Type | Effective Concentration (mM) |

|---|---|---|

| Quinoxaline-2,3-dimethanol, 6-fluoro- | HSV-1 | 1 |

| IndQloquinoxalines | Cytomegalovirus | 5 |

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their structural features. The presence of electronegative groups such as fluorine or N-oxide moieties enhances antimicrobial activity while modifications can lead to varied effects on cytotoxicity and antiviral efficacy .

Key Findings:

- Fluorination : Enhances binding affinity and biological activity.

- N-Oxide Groups : Critical for antimycobacterial action.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing quinoxaline-1,4-dioxide derivatives, and how can they be adapted for 6-fluoro-substituted analogs?

- Methodology : The synthesis typically involves condensation of o-phenylenediamine derivatives with glyoxal derivatives under controlled conditions. For 6-fluoro-substituted analogs, fluorinated precursors (e.g., 6-fluoro-o-phenylenediamine) are used. Key steps include:

- Reagent selection : NaOCl in DMF for oxidation to form the dioxide moiety .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

- Purification : Column chromatography with silica gel and characterization via -NMR and LC-MS to confirm fluorination .

Q. How should researchers handle safety concerns related to quinoxaline-1,4-dioxide derivatives during laboratory experiments?

- Safety protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS hazard classes: H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .

- First aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .

Q. What spectroscopic and analytical techniques are essential for characterizing quinoxaline-2,3-dimethanol derivatives?

- Characterization workflow :

- NMR spectroscopy : - and -NMR to confirm substituent positions and methanol groups .

- X-ray crystallography : Resolve crystal structure and hydrogen-bonding interactions (e.g., CCDC reference: 1983315) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fluorination .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at position 6) influence the biological activity of quinoxaline-1,4-dioxide derivatives?

- Structure-Activity Relationship (SAR) :

- Fluorine effects : The 6-fluoro group enhances lipophilicity and membrane permeability, improving antibacterial activity against Gram-positive pathogens .

- Dihydroxy groups : The 2,3-dimethanol moiety increases solubility but may reduce cytotoxicity in hypoxic tumor cells due to altered redox cycling .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for quinoxaline-1,4-dioxides?

- Data analysis framework :

- Metabolic stability : Assess hepatic clearance using microsomal assays; fluorinated derivatives often show prolonged half-life due to reduced CYP450 metabolism .

- Tumor hypoxia specificity : Use paired assays (normoxic vs. hypoxic conditions) to validate selective toxicity in solid tumors .

- Statistical modeling : Apply ANOVA to identify significant variables (e.g., dosing regimen, substituent polarity) contributing to discrepancies .

Q. How can molecular docking studies optimize quinoxaline-1,4-dioxide derivatives for target-specific drug design (e.g., carbonic anhydrase inhibition)?

- Computational workflow :

- Target selection : Use PDB structures (e.g., 3BLM for carbonic anhydrase IX) .

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding affinities of 6-fluoro analogs .

- Validation : Correlate docking scores with experimental IC values; prioritize derivatives with ΔG < -8 kcal/mol .

Q. What are the mechanistic implications of quinoxaline-1,4-dioxide-induced ROS generation in antimicrobial vs. anticancer contexts?

- Mechanistic insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.